Cetirizine acetic acid

説明

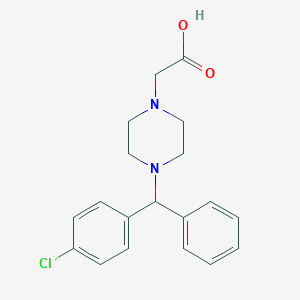

Structure

3D Structure

特性

IUPAC Name |

2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O2/c20-17-8-6-16(7-9-17)19(15-4-2-1-3-5-15)22-12-10-21(11-13-22)14-18(23)24/h1-9,19H,10-14H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBQBQRKLQXVPIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113740-61-7, 942132-30-1 | |

| Record name | Cetirizine acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113740617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-[(4-Chlorophenyl)phenylmethyl]-1-piperazineacetic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DE(CARBOXYMETHOXY) CETIRIZINE ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AO4AEB0V4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"physicochemical properties of Cetirizine acetic acid"

An In-depth Technical Guide on the Physicochemical Properties of Cetirizine Acetic Acid

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the physicochemical properties of Cetirizine, chemically known as (±)-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid.[1] As the active carboxylic acid metabolite of hydroxyzine, Cetirizine's unique zwitterionic nature at physiological pH governs its pharmacokinetic and pharmacodynamic profile.[2] This document delves into the critical quality attributes of Cetirizine, including its solubility, pKa, lipophilicity, and stability, which are paramount for formulation development, analytical method design, and ensuring clinical efficacy. Furthermore, this guide addresses the characterization of a key related substance, 2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]acetic acid, often referred to as Cetirizine Impurity B, providing a holistic view for drug development professionals.[3] Methodologies for characterization are detailed, underscoring the causality behind experimental choices to provide actionable, field-proven insights.

Introduction: The Significance of Physicochemical Profiling in Drug Development

Cetirizine is a potent, second-generation H₁-receptor antagonist widely used for the management of allergic rhinitis and chronic urticaria.[4][5] Unlike its parent compound, hydroxyzine, Cetirizine exhibits minimal central nervous system penetration, a desirable trait directly linked to its distinct physicochemical characteristics.[2][6] The presence of both a carboxylic acid group and basic piperazine nitrogens makes Cetirizine a zwitterion, influencing its behavior in biological systems and during pharmaceutical processing.

A thorough understanding of its physicochemical properties is not merely an academic exercise; it is the foundation upon which robust drug products are built. These properties dictate:

-

Bioavailability: Solubility and lipophilicity govern the rate and extent of drug absorption.[2]

-

Formulation Strategy: The choice of excipients, dosage form (e.g., tablets, syrups), and manufacturing process depends on the drug's stability, solubility, and solid-state characteristics.[7]

-

Analytical Control: Knowledge of degradation pathways and potential impurities is essential for developing stability-indicating analytical methods, as mandated by regulatory bodies like the ICH.[8]

-

Clinical Performance: Properties like plasma protein binding and volume of distribution influence the drug's efficacy and safety profile.[1][9]

This guide serves as a technical resource, synthesizing data from peer-reviewed literature and regulatory documents to provide a detailed analysis of Cetirizine and its acetic acid-related compound.

Molecular Structure and Physicochemical Identifiers

The core structure of Cetirizine features a diphenylmethylpiperazine group linked to an ethoxy-acetic acid moiety.[10] This structure is responsible for its pharmacological activity and its unique physicochemical nature.

Cetirizine

-

IUPAC Name: (±)-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid[1]

-

Molecular Formula: C₂₁H₂₅ClN₂O₃[1]

-

Molecular Weight: 388.89 g/mol [1]

Cetirizine Acetic Acid (Impurity B)

-

IUPAC Name: 2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]acetic acid[3]

-

Molecular Formula: C₁₉H₂₁ClN₂O₂[3]

-

Molecular Weight: 344.84 g/mol

Core Physicochemical Properties of Cetirizine

Dissociation Constant (pKa) and Zwitterionic Nature

The pKa values of a drug substance are critical as they determine the extent of ionization at a given pH, which in turn profoundly impacts solubility, absorption, and receptor binding. Cetirizine has multiple ionizable centers: the carboxylic acid and the two nitrogen atoms of the piperazine ring.

As a zwitterion, its molecular structure allows the carboxylic group to interact with the basic nitrogen in folded conformations, which contributes to its relatively high lipophilicity at physiological pH.[2] This zwitterionic character is a key differentiator from many other antihistamines and is crucial for its low CNS penetration.

Table 1: Physicochemical Data for Cetirizine

| Property | Value | Significance in Drug Development |

| Molecular Weight | 388.89 g/mol [1] | Fundamental for all stoichiometric calculations in formulation and analysis. |

| pKa | ~3.46 (predicted)[5] | Governs solubility and absorption across different pH environments (e.g., stomach vs. intestine). |

| LogD (pH 7.4) | ~1.5[2] | Indicates lipophilicity at physiological pH; balances membrane permeability with aqueous solubility. |

| Water Solubility | 101 mg/L (as base)[5][11] | Influences dissolution rate and formulation options. The hydrochloride salt is very water-soluble.[12] |

| Melting Point | 110-115 °C (as base)[5] | Important for manufacturing processes (e.g., granulation, drying) and solid-state characterization. |

| Plasma Protein Binding | 93-96%[1] | Affects the volume of distribution and the fraction of free drug available for pharmacological effect. |

Solubility Profile

The solubility of Cetirizine is highly dependent on pH, a direct consequence of its multiple pKa values. While the free base has limited water solubility, its hydrochloride salt form is very soluble in water.[7][12] Studies have also measured its solubility in various organic solvents, which is crucial information for purification, crystallization, and the development of non-aqueous formulations. For instance, the solubility of cetirizine hydrochloride has been shown to be high in acetic acid and ethanol.[13]

This protocol outlines a standardized workflow for generating a pH-solubility profile, a cornerstone of pre-formulation studies.

Rationale: This experiment is designed to determine the solubility of the active pharmaceutical ingredient (API) across a wide range of physiologically relevant pH values. This data is essential for predicting in vivo dissolution and selecting appropriate formulation strategies. The use of a shake-flask method at a controlled temperature ensures that equilibrium is reached and the data is thermodynamically relevant.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a series of buffers (e.g., phosphate, citrate) covering a pH range from 2 to 10. Verify the pH of each buffer using a calibrated pH meter.

-

Sample Preparation: Add an excess amount of Cetirizine HCl powder to vials containing each buffer solution. The excess solid is critical to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

Sample Withdrawal and Filtration: After equilibration, withdraw an aliquot from each vial. Immediately filter the sample using a syringe filter (e.g., 0.22 µm PVDF) to remove undissolved solids. This step must be performed quickly to prevent precipitation due to temperature changes.

-

Quantification: Dilute the filtered samples appropriately with a suitable mobile phase. Quantify the concentration of dissolved Cetirizine using a validated, stability-indicating HPLC-UV method.

-

Data Analysis: Plot the measured solubility (e.g., in mg/mL) against the final measured pH of each solution to generate the pH-solubility profile.

Caption: Workflow for pH-Solubility Profile Determination.

Lipophilicity (Log P / Log D)

Lipophilicity is a measure of a compound's preference for a lipid versus an aqueous environment. It is a key predictor of membrane permeability and, consequently, absorption. For ionizable molecules like Cetirizine, the distribution coefficient (Log D) is more relevant than the partition coefficient (Log P) because it is pH-dependent.

At physiological pH, Cetirizine has a Log D of approximately 1.5.[2] This moderate lipophilicity is considered optimal: it is high enough to permit absorption across the intestinal wall but low enough, in combination with its zwitterionic nature and P-glycoprotein substrate activity, to limit its passage across the blood-brain barrier.[2]

Stability and Degradation Profile

Stability testing is a critical component of drug development, ensuring that the drug product remains safe and effective throughout its shelf life. Forced degradation studies are used to identify potential degradation products and establish degradation pathways.[8]

Cetirizine has been shown to be unstable under certain stress conditions.[8]

-

Oxidative Degradation: It undergoes significant degradation in the presence of oxidizing agents like hydrogen peroxide.[8]

-

Hydrolytic Degradation: It is susceptible to degradation in neutral and acidic hydrolytic conditions.[8] One study found up to 19% degradation under acidic hydrolysis at 105°C.[14]

-

Photolytic Degradation: Exposure to UV light can also cause degradation.[15][16]

-

Alkaline Stability: The molecule is relatively stable in alkaline conditions.[8]

The primary degradation products identified under these conditions include compounds like 4-chlorobenzophenone.[8] Understanding these pathways is essential for developing stability-indicating analytical methods capable of separating the intact drug from all significant degradants.[14]

Caption: Simplified Degradation Pathways of Cetirizine.

Analytical Methodologies for Characterization

A suite of analytical techniques is required to fully characterize the physicochemical properties of Cetirizine and its related substances.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for purity assessment, quantification, and stability testing.

Rationale: This method is designed to separate Cetirizine from its potential degradation products and process-related impurities. The choice of a C8 column provides robust retention for the moderately polar analyte. The phosphate buffer at pH 7.0 ensures consistent ionization state and peak shape. Acetonitrile is used as the organic modifier to elute the compound. This method is based on established and validated procedures.[14]

Step-by-Step Methodology:

-

Mobile Phase Preparation:

-

Aqueous Phase: Prepare a 0.2 M solution of potassium phosphate dibasic (K₂HPO₄). Adjust the pH to 7.00 with phosphoric acid.

-

Organic Phase: HPLC-grade acetonitrile.

-

Final Mobile Phase: Mix the aqueous and organic phases in a 65:35 (v/v) ratio. Filter and degas prior to use.

-

-

Chromatographic Conditions:

-

System Suitability:

-

Inject a standard solution of Cetirizine multiple times.

-

Verify system performance by checking parameters such as tailing factor (should be ≤ 2.0), theoretical plates, and repeatability of peak area (%RSD ≤ 2.0%).

-

-

Sample Analysis:

-

Prepare sample solutions (e.g., from stability studies or finished product) in the mobile phase.

-

Inject the samples and integrate the peaks corresponding to Cetirizine and any impurities.

-

Calculate the percentage of impurities relative to the main peak area.

-

Implications for Drug Development

The interplay of Cetirizine's physicochemical properties has direct and significant consequences for pharmaceutical development.

Caption: Relationship between Properties and Development Outcomes.

-

Formulation: The high solubility of the hydrochloride salt makes it suitable for immediate-release oral solid dosage forms and aqueous solutions like syrups.[7] The pH of the syrup formulation is controlled between 4 and 5 to ensure solubility and stability.[7]

-

Bioavailability: The favorable LogD and rapid absorption lead to a Tmax of approximately 1 hour and a bioavailability of over 70%.[1][2][9]

-

Safety Profile: The zwitterionic nature and moderate lipophilicity are key reasons for its limited ability to cross the blood-brain barrier, resulting in a non-sedating profile compared to first-generation antihistamines.[6]

Conclusion

The physicochemical properties of Cetirizine are a textbook example of how molecular characteristics translate directly into clinical performance. Its zwitterionic nature, moderate lipophilicity, and well-defined solubility profile are the pillars of its success as a safe and effective second-generation antihistamine. For the drug development professional, a deep and quantitative understanding of these properties is indispensable. It enables the rational design of robust formulations, the development of meaningful analytical control strategies, and ultimately, the delivery of a high-quality medicinal product to the patient. The principles and methodologies outlined in this guide provide a framework for the systematic characterization required to achieve these goals.

References

- Kaur, P., Bansal, G., & Singh, S. (n.d.). Stress Degradation Studies on Cetirizine Dihydrochloride and Development of Degradation Pathways.

- Wikipedia. (n.d.). Cetirizine.

- Google Patents. (n.d.). US604632A - Methods for the manufacture of cetirizine.

- PubMed. (2022). Analysis of degradation and pathways of three common antihistamine drugs by NaClO, UV, and UV-NaClO methods.

- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Cetirizine.

- ResearchGate. (n.d.). Degradation pathway for Cetirizine dihydrochloride.

- ACS Publications. (n.d.). A Large-Scale Synthesis of Enantiomerically Pure Cetirizine Dihydrochloride Using Preparative Chiral HPLC.

- MDPI. (n.d.). Mechanistic Insight into Degradation of Cetirizine under UV/Chlorine Treatment: Experimental and Quantum Chemical Studies.

- SIELC Technologies. (n.d.). HPLC Method for Analysis of Cetirizine.

- ChemicalBook. (n.d.). Cetirizine synthesis.

- PubMed Central. (2014). Determination of stress-induced degradation products of cetirizine dihydrochloride by a stability-indicating RP-HPLC method.

- NCBI Bookshelf. (n.d.). Cetirizine - StatPearls.

- ResearchGate. (n.d.). Different Synthetic Routes of Cetirizine Dihydrochloride Along with Their Comparative Analysis and Clinical Efficacy.

- ACS Publications. (2019). Thermodynamic Modeling and Solubility Measurement of Cetirizine Hydrochloride and Deferiprone in Pure Solvents of Acetonitrile, Ethanol, Acetic Acid, Sulfolane, and Ethyl Acetate and Their Mixtures.

- PubChem - NIH. (n.d.). Cetirizine | C21H25ClN2O3 | CID 2678.

- PubMed. (n.d.). Physicochemical, pharmacological and pharmacokinetic properties of the zwitterionic antihistamines cetirizine and levocetirizine.

- PubChem. (n.d.). DE(Carboxymethoxy) cetirizine acetic acid | C19H21ClN2O2 | CID 25063264.

- Google Patents. (n.d.). CN107782813B - Method for detecting related substances in cetirizine hydrochloride sample.

- ChemBK. (n.d.). Cetirizine.

- accessdata.fda.gov. (2010). 022578Orig1s000.

- DailyMed. (n.d.). CETIRIZINE HYDROCHLORIDE.

- Angita Pharma Inc. (2022). PRODUCT MONOGRAPH PrAG-Cetirizine.

- ResearchGate. (2025). Physicochemical, Pharmacological and Pharmacokinetic Properties of the Zwitterionic Antihistamines Cetirizine and Levocetirizine.

- Shimadzu. (n.d.). Organic Impurity Analysis of Cetirizine Hydrochloride Drug Material Following USP Monograph.

- Journal of Food and Drug Analysis. (n.d.). Extractive spectrophotometric determination of cetirizine dihydrochloride in pure and pharmaceutical preparations.

- ChemicalBook. (n.d.). Cetirizine dihydrochloride | 83881-52-1.

- ChemicalBook. (2025). Cetirizine | 83881-51-0.

- ChemicalBook. (n.d.). 83881-51-0(Cetirizine) Product Description.

- ACS Publications. (n.d.). Molecular Properties and Pharmacokinetic Behavior of Cetirizine, a Zwitterionic H1-Receptor Antagonist.

- PASL. (n.d.). CAS No : 942193-17-1 | Product Name : (R)-De(carboxymethoxy) Cetirizine Acetic Acid.

- Simson Pharma Limited. (n.d.). Cetirizine EP Impurity B | CAS No- 113740-61-7.

- ChemicalBook. (2025). Acetic acid, 2-[2-[2-[4-[(4- chlorophenyl)phenylMethyl]-1-piperazinyl]ethoxy]ethoxy]-.

- Merck. (n.d.). Cetirizine Hydrochloride.

- Merck. (n.d.). Cetirizine Hydrochloride.

- PubChem - NIH. (n.d.). Cetirizine Hydrochloride | C21H27Cl3N2O3 | CID 55182.

- USP. (n.d.). [Cetirizine Related Compound A (20 mg) ((RS)-2-[2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic acid ethyl ester oxalate)].

Sources

- 1. Cetirizine - Wikipedia [en.wikipedia.org]

- 2. Physicochemical, pharmacological and pharmacokinetic properties of the zwitterionic antihistamines cetirizine and levocetirizine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DE(Carboxymethoxy) cetirizine acetic acid | C19H21ClN2O2 | CID 25063264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cetirizine | 83881-51-0 [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 8. ijpcsonline.com [ijpcsonline.com]

- 9. pdf.hres.ca [pdf.hres.ca]

- 10. Cetirizine | C21H25ClN2O3 | CID 2678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chembk.com [chembk.com]

- 12. Cetirizine dihydrochloride | 83881-52-1 [chemicalbook.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Determination of stress-induced degradation products of cetirizine dihydrochloride by a stability-indicating RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Analysis of degradation and pathways of three common antihistamine drugs by NaClO, UV, and UV-NaClO methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

A Technical Guide to the Mechanism of Action of Cetirizine as a Histamine H1 Antagonist

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cetirizine, a second-generation antihistamine, represents a significant advancement in the management of allergic disorders. Its therapeutic efficacy is rooted in its highly selective and potent interaction with the histamine H1 receptor (H1R). This guide delineates the molecular mechanisms underpinning Cetirizine's action, moving beyond simple receptor blockade to explore its function as an inverse agonist. We will examine the pharmacodynamics of Cetirizine, its interaction with the H1R, the downstream signaling consequences, and its notable anti-inflammatory properties that extend beyond H1R modulation. Furthermore, this document provides an overview of the standard preclinical assays essential for characterizing the binding and functional activity of H1R antagonists, offering a technical resource for researchers in pharmacology and drug development.

Introduction: The Histamine H1 Receptor in Allergic Inflammation

Histamine, a biogenic amine, is a pivotal mediator of the acute inflammatory and allergic response.[1] Upon release from mast cells and basophils, histamine exerts its effects by binding to four distinct G-protein coupled receptors (GPCRs), H1 through H4.[2] The histamine H1 receptor is the primary target in the treatment of allergic conditions like urticaria and allergic rhinitis.[1][3]

The H1R is a rhodopsin-like GPCR that, upon activation by histamine, primarily couples to the Gq/11 family of G-proteins.[4][5] This coupling initiates a signaling cascade that is a hallmark of the allergic response.[6] Second-generation H1 antihistamines, such as Cetirizine, were developed to offer high selectivity for the peripheral H1R with minimal penetration of the blood-brain barrier, thereby reducing the sedative effects associated with first-generation agents.[7][8]

The Histamine H1 Receptor Signaling Pathway

Activation of the H1R by histamine triggers a conformational change that facilitates its coupling to the heterotrimeric G-protein Gq/11.[5][9] This event catalyzes the exchange of GDP for GTP on the Gαq subunit, causing its dissociation from the Gβγ dimer. The activated Gαq-GTP complex then stimulates phospholipase C (PLC).[2][5][6]

PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+).[6] The resulting increase in intracellular Ca2+, along with DAG-mediated activation of Protein Kinase C (PKC), drives the downstream cellular responses characteristic of an allergic reaction, such as smooth muscle contraction, increased vascular permeability, and the expression of pro-inflammatory genes through transcription factors like NF-κB.[4][5]

Caption: Canonical signaling pathway of the Histamine H1 receptor.

Cetirizine's Core Mechanism: Inverse Agonism

A critical insight into the pharmacology of second-generation antihistamines is the concept of inverse agonism. GPCRs, including the H1R, can exist in a conformational equilibrium between an inactive state (R) and an active state (R*), even in the absence of an agonist.[10][11] This agonist-independent activity is known as constitutive activity.[12][13][14]

Histamine, as an agonist, binds to and stabilizes the active R* conformation, shifting the equilibrium towards the active state and amplifying the downstream signal. In contrast, Cetirizine functions as an inverse agonist .[10][11][13] It preferentially binds to the inactive (R) conformation of the H1R.[10] This binding stabilizes the inactive state, shifting the equilibrium away from the active state and thereby reducing the receptor's basal, constitutive activity.[11][13][14] This mechanism is fundamentally different from a neutral antagonist, which would block agonist binding without affecting the receptor's basal activity.[11]

Caption: Cetirizine acts as an inverse agonist, stabilizing the inactive H1R state.

Molecular Interactions and Pharmacodynamics

Cetirizine demonstrates high selectivity and affinity for the H1R.[3][15] Its binding affinity (Ki) for the H1 receptor is approximately 6 nM.[3][16][17] This affinity is significantly higher than for other receptors, such as muscarinic, serotonin, or adrenergic receptors, explaining its low incidence of anticholinergic and other off-target side effects.[3][18]

Studies involving site-directed mutagenesis of the H1R have identified key amino acid residues responsible for binding. Specifically, Lysine-191 (Lys191) and Threonine-194 (Thr194) in the transmembrane domain have been shown to be critical for the high-affinity and stereoselective binding of levocetirizine, the active enantiomer of Cetirizine.[17] The carboxylic acid function of levocetirizine appears to interact with Lys191, contributing to its slow dissociation rate from the receptor, which may explain its long duration of action.[17]

Table 1: Comparative Binding Affinities (Ki) for the H1 Receptor

| Compound | Type | H1 Receptor Ki (nM) | Selectivity Profile |

|---|---|---|---|

| Cetirizine | 2nd Gen. Inverse Agonist | ~6[3][16] | >600-fold selective for H1R over other receptors.[3][17] |

| Levocetirizine | 2nd Gen. Inverse Agonist | ~3[3][16][17] | Active enantiomer with higher affinity.[19] |

| Diphenhydramine | 1st Gen. Inverse Agonist | >100[20] | Non-selective, significant muscarinic receptor binding.[18] |

Beyond H1R: Anti-Inflammatory Effects

Cetirizine exhibits anti-inflammatory properties that are independent of its H1R inverse agonism.[3][15][21] These effects contribute to its overall clinical efficacy, particularly in chronic allergic conditions like atopic dermatitis.[3][22]

Key anti-inflammatory actions include:

-

Inhibition of Inflammatory Cell Recruitment: Cetirizine has been shown to inhibit the chemotaxis of eosinophils, a key cell type in the late-phase allergic reaction.[3][15]

-

Suppression of Pro-inflammatory Mediators: It can suppress the expression of molecules like macrophage migration inhibitory factor (MIF) and Interleukin-8 (IL-8), which are involved in inflammatory skin diseases.[23]

-

Modulation of NF-κB Pathway: Evidence suggests Cetirizine can suppress the NF-κB signaling pathway, a central regulator of inflammatory gene expression.[3]

-

Downregulation of Adhesion Molecules: At higher doses, it has been found to inhibit the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1), which facilitates the migration of inflammatory cells to tissues.[3]

Experimental Protocols for Characterization

The pharmacological profile of an H1 antagonist like Cetirizine is established through a series of robust in vitro assays.

Radioligand Binding Assay (To Determine Binding Affinity, Ki)

This assay quantifies the affinity of a test compound for the H1 receptor by measuring its ability to displace a radiolabeled ligand.[16][24][25]

Methodology:

-

Membrane Preparation: Isolate cell membranes from a cell line stably expressing the human H1 receptor (e.g., CHO or HEK293 cells).[16]

-

Incubation: Incubate the membranes with a fixed concentration of a radiolabeled H1R antagonist (e.g., [³H]-mepyramine) and varying concentrations of the unlabeled test compound (Cetirizine).

-

Separation: Separate the receptor-bound radioligand from the unbound radioligand via rapid filtration.

-

Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 (the concentration that inhibits 50% of radioligand binding).[16]

-

Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[24]

Caption: Workflow for a competitive radioligand binding assay.

Functional Assay: Calcium Mobilization (To Determine Potency, IC50)

This assay measures the ability of an antagonist to inhibit the functional response of the H1R, which is an increase in intracellular calcium.[6][26][27]

Methodology:

-

Cell Culture: Plate cells stably expressing the human H1 receptor in 96-well plates.[6]

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[6]

-

Compound Addition: Add varying concentrations of the antagonist (Cetirizine) to the wells and pre-incubate.[27]

-

Agonist Stimulation: Add a fixed concentration of an H1R agonist (histamine) to stimulate the receptor.

-

Signal Detection: Measure the change in fluorescence using a plate reader (e.g., FLIPR). An increase in fluorescence corresponds to an increase in intracellular calcium.

-

Data Analysis: Plot the inhibition of the histamine-induced calcium response against the concentration of Cetirizine to determine its functional inhibitory potency (IC50).

Conclusion

The mechanism of action of Cetirizine is a paradigm for modern antihistamine pharmacology. Its high selectivity and affinity for the histamine H1 receptor are complemented by its function as an inverse agonist, which allows it to reduce the receptor's basal activity, providing effective and sustained relief from allergic symptoms.[3][13] This primary mechanism is further enhanced by clinically relevant anti-inflammatory properties that are independent of H1R blockade.[3][23] A thorough understanding of its molecular interactions, pharmacodynamics, and the assays used for its characterization is essential for the continued development of novel and improved therapies for allergic diseases.

References

-

Cetirizine - Wikipedia. Wikipedia. [Link]

-

Constitutive activity of the histamine H(1) receptor. PubMed. [Link]

-

Molecular pharmacology of second-generation antihistamines. PubMed. [Link]

-

Second Generation Antihistamines - Respiratory Pharmacology for Nursing RN. Picmonic. [Link]

-

Histamine H1 receptor - Wikipedia. Wikipedia. [Link]

-

Constitutive activity of the histamine H(1) receptor reveals inverse agonism of histamine H(1) receptor antagonists. PubMed. [Link]

-

Second-generation antihistamines Definition - Intro to Pharmacology Key Term. Fiveable. [Link]

-

Cetirizine, an H1-receptor antagonist, suppresses the expression of macrophage migration inhibitory factor: its potential anti-inflammatory action. PubMed. [Link]

-

Second-Generation Antihistamines. [Link]

-

Gq Histaminic Smooth Muscle Contraction. PathWhiz. [Link]

-

Pharmacology of Antihistamines. PubMed Central (PMC), NIH. [Link]

-

What is the mechanism of Cetirizine Hydrochloride? Patsnap Synapse. [Link]

-

Differential Regulation of Thermodynamic Binding Forces of Levocetirizine and (S)-Cetirizine by Lys191 in Human Histamine H1 Receptors. PubMed Central (PMC). [Link]

-

Augmentation of Antigen Receptor–mediated Responses by Histamine H1 Receptor Signaling. PubMed Central (PMC), NIH. [Link]

-

Binding characteristics of cetirizine and levocetirizine to human H(1) histamine receptors: contribution of Lys(191) and Thr(194). PubMed. [Link]

-

Pharmacology of Antihistamines. PubMed Central (PMC), NIH. [Link]

-

Constitutive activity of the histamine H1 receptor reveals inverse agonism of histamine H1 receptor antagonists | Request PDF. ResearchGate. [Link]

-

Cetirizine: antiallergic therapy beyond traditional H1 antihistamines. PubMed. [Link]

-

HRH1 histamine receptor H1 [ (human)] - Gene - NCBI. NCBI. [Link]

-

Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. MDPI. [Link]

-

Cryo-EM structure of the human histamine H1 receptor/Gq complex. PubMed Central (PMC), NIH. [Link]

-

Histamine H1 Receptors on Adherent Rheumatoid Synovial Cells in Culture: Demonstration by Radioligand Binding and Inhibition of Histamine-Stimulated Prostaglandin E Production by Histamine H1 Antagonists. PubMed. [Link]

-

A G(q/11)-coupled mutant histamine H(1) receptor F435A activated solely by synthetic ligands (RASSL). PubMed. [Link]

-

Anti-inflammatory properties of antihistamines: An update. ResearchGate. [Link]

-

H1 Antihistamines: Current Status and Future Directions. PubMed Central (PMC), NIH. [Link]

-

Antiinflammatory properties of cetirizine in a human contact dermatitis model. Clinical evaluation of patch tests is not hampered by antihistamines. PubMed. [Link]

-

H1 Human Histamine GPCR Cell Based Agonist Calcium Flux LeadHunter Assay - FR. [Link]

-

H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects. PubMed. [Link]

-

In vitro Analysis of the Antagonism of the Histamine H1 Receptor by Epinastine: A Kinetic Comparison With Other Marketed Compounds. IOVS. [Link]

Sources

- 1. Molecular pharmacology of second-generation antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cryo-EM structure of the human histamine H1 receptor/Gq complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cetirizine - Wikipedia [en.wikipedia.org]

- 4. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 5. PathWhiz [pathbank.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fiveable.me [fiveable.me]

- 8. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Augmentation of Antigen Receptor–mediated Responses by Histamine H1 Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Constitutive activity of the histamine H(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Constitutive activity of the histamine H(1) receptor reveals inverse agonism of histamine H(1) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Cetirizine: antiallergic therapy beyond traditional H1 antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Binding characteristics of cetirizine and levocetirizine to human H(1) histamine receptors: contribution of Lys(191) and Thr(194) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. cumming.ucalgary.ca [cumming.ucalgary.ca]

- 19. Differential Regulation of Thermodynamic Binding Forces of Levocetirizine and (S)-Cetirizine by Lys191 in Human Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. Antiinflammatory properties of cetirizine in a human contact dermatitis model. Clinical evaluation of patch tests is not hampered by antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Cetirizine, an H1-receptor antagonist, suppresses the expression of macrophage migration inhibitory factor: its potential anti-inflammatory action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. Histamine H1 receptors on adherent rheumatoid synovial cells in culture: demonstration by radioligand binding and inhibition of histamine-stimulated prostaglandin E production by histamine H1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 27. iovs.arvojournals.org [iovs.arvojournals.org]

Identification of Cetirizine Acetic Acid Degradation Products: A Mechanistic and Methodological Guide

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The chemical stability of an active pharmaceutical ingredient (API) is a critical attribute that dictates its safety, efficacy, and shelf-life. Cetirizine, a potent second-generation antihistamine, features a pivotal ethoxyacetic acid moiety susceptible to degradation. This guide provides a comprehensive framework for the identification and characterization of its degradation products. We will delve into the scientific rationale behind forced degradation studies as mandated by regulatory bodies, explore the sophisticated analytical techniques required for separation and structural elucidation, and present established degradation pathways. This document is intended for researchers, analytical scientists, and drug development professionals, offering field-proven insights to construct a robust, self-validating stability program for cetirizine and related compounds.

Introduction: The Imperative of Stability Profiling

Cetirizine, chemically known as (±)-[2-[4-[(4-chlorophenyl)phenylmethyl] piperazin-1-yl]ethoxy]acetic acid, is a widely prescribed H1-receptor antagonist.[1] Its efficacy is intrinsically linked to its molecular integrity. Degradation of the parent molecule can lead to a loss of potency, alteration of bioavailability, and, most critically, the formation of potentially toxic impurities. Regulatory agencies, guided by the International Council for Harmonisation (ICH), mandate rigorous stability testing to understand how an API's quality varies over time under the influence of environmental factors like heat, humidity, light, and pH.[2]

Forced degradation, or stress testing, is the cornerstone of this process. By intentionally subjecting the drug substance to conditions more severe than accelerated stability testing, we can rapidly identify likely degradation products, establish degradation pathways, and, crucially, validate the "stability-indicating" power of our analytical methods.[2] A stability-indicating method is one that can accurately separate the intact API from its degradation products, ensuring that a decrease in the API concentration is accompanied by a corresponding increase in the concentration of its degradants.[3]

This guide will navigate the complexities of designing and executing a comprehensive degradation study for cetirizine, with a particular focus on the vulnerabilities of its acetic acid structure.

The Regulatory Backbone: ICH Q1A(R2) Guidelines

The ICH Q1A(R2) guideline provides the universal framework for stress testing new drug substances.[2] Its primary objective is to elucidate the intrinsic stability of the molecule. This is not a simple pass/fail exercise; it is an investigative process. The guideline stipulates that the drug substance should be subjected to hydrolysis across a wide pH range, oxidation, photolysis, and thermal stress.[2] The goal is to induce degradation, typically in the range of 5-20%, to ensure that the analytical methods are challenged without driving the reaction to completion, which might generate secondary or irrelevant products.[4]

The insights gained from these studies are foundational for:

-

Developing and validating stability-indicating analytical methods.

-

Elucidating degradation mechanisms and pathways.

-

Identifying potential impurities that may arise during manufacturing and storage.

-

Informing formulation development and packaging selection.

The Experimental Core: Forced Degradation Protocols

A systematic approach to forced degradation involves subjecting a single batch of the cetirizine drug substance to a series of stress conditions.[2] Each experiment must include a control sample (stored under normal conditions) to differentiate stress-induced changes from inherent instability.

Experimental Workflow for Forced Degradation

The overall process follows a logical sequence from stress application to identification.

Caption: Overall workflow for cetirizine forced degradation studies.

Step-by-Step Protocols

The following protocols are synthesized from established methodologies and serve as a robust starting point.[1][3] The concentration of the stressor and the duration/temperature of exposure should be adjusted to achieve the target degradation level.

A. Acidic Hydrolysis

-

Rationale: To assess susceptibility to low pH environments, which can occur in certain liquid formulations or during gastric transit.

-

Protocol:

-

Accurately weigh 5 mg of cetirizine dihydrochloride powder and transfer to a 10 mL volumetric flask.

-

Add 5 mL of 0.1 M HCl.[3] For more aggressive conditions, 2 M HCl can be used.[1]

-

Place the flask in a thermostatically controlled oven or water bath at 105°C.[3]

-

Withdraw samples at appropriate time intervals (e.g., 4, 8, 12, 24 hours).

-

Before analysis, cool the sample to room temperature and neutralize with an equivalent volume and concentration of NaOH.

-

Dilute with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 500 µg/mL).[3]

-

B. Alkaline Hydrolysis

-

Rationale: To evaluate stability in basic conditions, which can be relevant for certain formulation excipients or processing steps. Studies show cetirizine is relatively stable in alkaline media, so conditions may need to be more stringent.[5]

-

Protocol:

-

Accurately weigh 5 mg of cetirizine dihydrochloride powder and transfer to a 10 mL volumetric flask.

-

Add 5 mL of 0.1 M NaOH.[3]

-

Place the flask in an oven at 105°C.[3]

-

Withdraw samples at appropriate time intervals.

-

Before analysis, cool and neutralize with an equivalent of HCl.

-

Dilute with the mobile phase to the target concentration.

-

C. Oxidative Degradation

-

Rationale: The piperazine nitrogen atoms and the tertiary carbon in the benzhydryl group are potential sites of oxidation. This stress condition mimics exposure to atmospheric oxygen or peroxide residues from excipients (e.g., polyethylene glycol - PEG).[6]

-

Protocol:

-

Accurately weigh cetirizine powder and dissolve in a suitable solvent.

-

Add hydrogen peroxide (H₂O₂) to a final concentration of 0.5% - 3%.[1] The degradation can be very rapid, so starting with a lower concentration is advisable.[1]

-

Maintain the solution at a controlled temperature, for example, 50-80°C.[1]

-

Monitor the reaction closely and withdraw samples at short intervals.

-

Dilute with the mobile phase for analysis. No quenching is typically required if the sample is analyzed promptly.

-

D. Thermal and Photolytic Degradation

-

Thermal: The solid drug substance is exposed to dry heat in a hot air oven, for instance at 70°C for 12 hours, to assess solid-state stability.[4]

-

Photolytic: The drug substance is exposed to controlled light sources (UV and visible) as specified in ICH Q1B guidelines to evaluate photosensitivity.

Analytical Arsenal: Separation and Structural Elucidation

A multi-tiered analytical approach is essential for the reliable identification of degradation products.

Tier 1: High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating Reverse-Phase HPLC (RP-HPLC) method is the workhorse for these studies.[7] The primary goal is to achieve baseline separation between the cetirizine peak and all process-related impurities and degradation products.

Table 1: Example HPLC Methodologies for Cetirizine Analysis

| Parameter | Method A | Method B | Method C |

| Column | Eclipse XDB C8 (150 x 4.6 mm, 5 µm)[3] | Waters Spherisorb S5ODS2 (C18) (150 x 4.6 mm)[5] | Symmetry C18 (50 mM)[1] |

| Mobile Phase | Acetonitrile : 0.2 M K₂HPO₄ pH 7.0 (35:65 v/v)[3] | Acetonitrile : 0.01M KH₂PO₄ (40:60 v/v)[5] | Acetonitrile : 50 mM KH₂PO₄ pH 3.5 (40:60 v/v)[1] |

| Flow Rate | 1.0 mL/min[3] | Not specified | Not specified |

| Detection (UV) | 230 nm[3] | Not specified | Not specified |

| Column Temp. | 30°C[3] | Ambient | Not specified |

Self-Validation Check (Trustworthiness): The suitability of the HPLC method is confirmed using a photodiode array (DAD) detector to perform peak purity analysis. A peak purity factor greater than 950 (where 1000 is a perfect match) confirms that the main drug peak is spectrally homogenous and not co-eluting with any degradants.[3][7]

Tier 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Once separated by HPLC, the degradation products are directed into a mass spectrometer for structural investigation. LC-MS/MS is the definitive tool for this task.

-

Rationale: It provides the molecular weight of the degradation products with high accuracy. Tandem MS (MS/MS) involves selecting a specific ion (the molecular ion of the degradant) and fragmenting it to produce a "fingerprint" spectrum. This fragmentation pattern provides clues to the molecule's structure, allowing scientists to pinpoint the site of chemical modification.

-

Protocol:

-

Utilize an HPLC method similar to the one developed for UV analysis, ensuring the mobile phase is compatible with MS (e.g., using volatile buffers like ammonium formate instead of non-volatile phosphates).

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode, as cetirizine contains basic nitrogen atoms that are readily protonated.

-

Perform a full scan to detect the molecular ions [M+H]⁺ of all eluting compounds.

-

For each suspected degradation product, perform a product ion scan (MS/MS) to generate fragmentation data.

-

Propose structures by comparing the mass and fragmentation pattern to the parent drug.

-

Tier 3: Isolation and Nuclear Magnetic Resonance (NMR)

For novel or critical degradation products where MS data is ambiguous, isolation followed by NMR spectroscopy provides unequivocal structural confirmation.

-

Rationale: NMR provides detailed information about the carbon-hydrogen framework of a molecule, confirming connectivity and stereochemistry.

-

Protocol:

-

Scale up the forced degradation reaction to generate sufficient quantity of the target impurity.

-

Use preparative HPLC to isolate the impurity peak.

-

Confirm the purity of the isolated fraction using the analytical HPLC method.

-

Evaporate the solvent and acquire ¹H and ¹³C NMR spectra. The structure is confirmed by comparing these spectra to that of the parent cetirizine.[6]

-

Cetirizine Degradation Pathways

Stress testing has revealed several key degradation products for cetirizine, primarily arising from the cleavage of the ether linkage or oxidation of the piperazine ring.

Sources

- 1. Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. database.ich.org [database.ich.org]

- 3. Determination of stress-induced degradation products of cetirizine dihydrochloride by a stability-indicating RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacyjournal.in [pharmacyjournal.in]

- 5. ijpcsonline.com [ijpcsonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Vitro Activity of Cetirizine's Acetic Acid Moiety

Abstract

Cetirizine, a potent and selective second-generation H1-receptor antagonist, is a cornerstone in the management of allergic disorders.[1] As the carboxylated metabolite of hydroxyzine, its pharmacological profile is well-established.[1] This guide delves into the in vitro activity of cetirizine, with a specific focus on the functional contributions of its acetic acid group. This moiety is critical to its classification as a zwitterionic molecule at physiological pH, a property that governs its pharmacokinetic and pharmacodynamic behavior, including high protein binding, low brain uptake, and a favorable safety profile.[2] We will explore the core in vitro methodologies required to characterize the activity of cetirizine, providing detailed, self-validating protocols for receptor binding, mast cell functional assays, and cytokine modulation studies. This technical paper serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to understand and evaluate the nuanced in vitro pharmacology of cetirizine and related compounds.

Introduction: The Significance of the Acetic Acid Group

Cetirizine is chemically defined as (±)-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid.[3] It is this terminal acetic acid group that distinguishes it as the primary human metabolite of hydroxyzine.[4] The presence of both a basic piperazine nitrogen and an acidic carboxyl group makes cetirizine a zwitterion in the physiological pH range of 3.5 to 7.5.[2] This dual charge characteristic is not merely a structural footnote; it is a primary determinant of the drug's therapeutic profile.

The zwitterionic nature conferred by the acetic acid group leads to:

-

Low Lipophilicity: Compared to cationic first-generation antihistamines, cetirizine's modest lipophilicity (log D = 1.5) restricts its passage across the blood-brain barrier, which is the molecular basis for its non-sedating properties.[2]

-

High Selectivity: Cetirizine demonstrates high affinity for peripheral H1-receptors with a Ki value of approximately 6 nM.[3][5] It shows over 600-fold greater selectivity for the H1-receptor compared to a wide array of other receptors, including muscarinic, serotonin, and dopamine receptors, thereby avoiding off-target effects like dry mouth.[3][5]

-

Anti-Inflammatory Properties: Beyond simple H1-receptor antagonism, cetirizine has been shown to inhibit histamine release and the chemotaxis of eosinophils, key events in the secondary phase of the allergic response.[1]

This guide provides the technical framework to dissect these activities in a controlled, in vitro setting.

Overall In Vitro Characterization Workflow

A systematic approach is essential for characterizing the in vitro profile of a compound like cetirizine. The workflow should logically progress from target engagement to cellular function and downstream signaling.

Caption: General workflow for in vitro characterization of cetirizine activity.

Core Methodologies and Experimental Protocols

This section details the essential in vitro assays for a comprehensive evaluation of cetirizine's activity. Each protocol is designed with internal controls to ensure data integrity.

Histamine H1-Receptor Binding Assay

Causality: The foundational activity of cetirizine is its ability to bind to the H1-receptor. A competitive radioligand binding assay is the gold standard for determining a compound's binding affinity (Ki). This assay quantifies the ability of cetirizine to displace a known high-affinity radiolabeled H1-receptor antagonist, such as [³H]mepyramine, from the receptor.[6]

Detailed Protocol:

-

Assay Components:

-

Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human H1-receptor.

-

Radioligand: [³H]mepyramine (specific activity ~20-30 Ci/mmol).

-

Test Compound: Cetirizine dihydrochloride.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled H1 antagonist (e.g., 10 µM Mepyramine).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

-

Procedure:

-

Prepare serial dilutions of cetirizine (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

-

In a 96-well plate, combine the cell membranes (10-20 µg protein/well), a fixed concentration of [³H]mepyramine (e.g., 1-2 nM), and varying concentrations of cetirizine.

-

For total binding wells, add assay buffer instead of cetirizine.

-

For non-specific binding wells, add the non-specific control (10 µM Mepyramine).

-

Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.

-

Terminate the reaction by rapid filtration through a GF/C filter plate, washing 3-4 times with ice-cold assay buffer to separate bound from free radioligand.

-

Allow filters to dry, add scintillation cocktail, and count radioactivity using a scintillation counter.

-

-

Data Analysis (Self-Validation):

-

Calculate specific binding: Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of cetirizine.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of cetirizine that displaces 50% of the radioligand).

-

Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Trustworthiness Check: The non-specific binding should be less than 20% of the total binding. The slope of the competition curve should be close to -1.0, indicating a competitive interaction.

-

Expected Outcome: Cetirizine is expected to exhibit a high affinity for the human H1-receptor, with a Ki value in the low nanomolar range (literature values: ~6 nM).[5]

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

Causality: Beyond receptor binding, it is crucial to assess the functional consequence of H1-receptor antagonism on effector cells like mast cells or basophils. Cetirizine is known to inhibit histamine release from these cells.[7] This assay measures the release of a surrogate granular enzyme, β-hexosaminidase, following IgE-mediated cell activation.

Detailed Protocol:

-

Cell Model: Rat Basophilic Leukemia (RBL-2H3) cells are a widely accepted model for this assay.[7]

-

Procedure:

-

Sensitization: Plate RBL-2H3 cells (e.g., 1 x 10⁶ cells/well in a 24-well plate) and incubate overnight. Sensitize the cells by adding anti-DNP IgE (e.g., 0.5 µg/mL) and incubate for 2-4 hours at 37°C.[7]

-

Pre-treatment: Wash the cells twice with a release buffer (e.g., PIPES-buffered saline with Ca²⁺, Mg²⁺, and glucose). Add varying concentrations of cetirizine to the wells and incubate for 30 minutes at 37°C.

-

Challenge: Induce degranulation by adding the antigen, DNP-HSA (e.g., 100 ng/mL).

-

Controls:

-

Negative Control (Spontaneous Release): Add buffer instead of antigen.

-

Positive Control (Maximum Release): Add a cell lysing agent like Triton X-100 (0.1%).

-

-

Incubation: Incubate for 45-60 minutes at 37°C.

-

Sample Collection: Centrifuge the plate and collect the supernatant.

-

Enzyme Assay: In a new 96-well plate, mix a sample of the supernatant with the substrate p-NAG (p-nitrophenyl-N-acetyl-β-D-glucosaminide) in citrate buffer. Incubate for 60 minutes at 37°C.

-

Stop Reaction & Read: Stop the reaction with a high pH buffer (e.g., Na₂CO₃/NaHCO₃) and read the absorbance at 405 nm.

-

-

Data Analysis (Self-Validation):

-

Calculate the percentage of β-hexosaminidase release for each sample: [(Sample OD - Spontaneous Release OD) / (Maximum Release OD - Spontaneous Release OD)] * 100.

-

Plot the percentage of release against the log concentration of cetirizine to determine the IC₅₀.

-

Trustworthiness Check: The spontaneous release should be low (<10% of maximum release). The positive control should show a robust signal.

-

Anti-Inflammatory Cytokine Modulation

Causality: The anti-allergic effects of cetirizine may extend beyond histamine pathways to include the modulation of pro-inflammatory cytokines. This assay evaluates the ability of cetirizine to suppress the production of cytokines like TNF-α or IL-6 from immune cells.

Caption: Workflow for assessing cytokine modulation by cetirizine.

Detailed Protocol:

-

Assay Components:

-

Cells: Freshly isolated human Peripheral Blood Mononuclear Cells (PBMCs) or a monocytic cell line like THP-1.

-

Stimulant: Lipopolysaccharide (LPS) to induce an inflammatory response.

-

Detection: Enzyme-Linked Immunosorbent Assay (ELISA) kits for specific cytokines (e.g., TNF-α, IL-6).

-

-

Procedure:

-

Plate PBMCs at a density of 1 x 10⁶ cells/mL in RPMI-1640 medium.

-

Add serial dilutions of cetirizine and incubate for 1 hour.

-

Add LPS (e.g., 100 ng/mL) to all wells except the unstimulated control.

-

Incubate for 18-24 hours at 37°C, 5% CO₂.

-

Centrifuge the plate and collect the cell-free supernatant.

-

Quantify the concentration of the target cytokine in the supernatant using a validated ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis (Self-Validation):

-

Generate a standard curve from the ELISA standards.

-

Calculate the cytokine concentration for each sample.

-

Determine the percentage of inhibition of cytokine production by cetirizine relative to the LPS-stimulated vehicle control.

-

Plot the percentage of inhibition against the log concentration of cetirizine to determine the IC₅₀.

-

Trustworthiness Check: The unstimulated control should have very low or undetectable cytokine levels. The LPS-stimulated control should show a robust cytokine signal. A parallel cell viability assay (e.g., MTT or LDH) should be run to ensure the observed inhibition is not due to cytotoxicity.

-

Data Synthesis and Interpretation

The data gathered from these assays should be synthesized to build a comprehensive in vitro pharmacological profile.

| Assay | Parameter Measured | Expected Result for Cetirizine | Implication |

| H1-Receptor Binding | Binding Affinity (Ki) | 3-6 nM[5] | Potent and direct target engagement |

| Mast Cell Degranulation | Inhibition of Mediator Release (IC₅₀) | Concentration-dependent inhibition | Functional antagonism in a key allergic effector cell |

| Cytokine Modulation | Inhibition of TNF-α/IL-6 Release (IC₅₀) | Potential inhibition at higher concentrations | Suggests broader anti-inflammatory activity |

| Receptor Selectivity | Ki at >100 other targets | >600-fold selectivity for H1-receptor[5] | High specificity and low risk of off-target side effects |

Conclusion

The in vitro characterization of cetirizine, with an appreciation for its zwitterionic nature imparted by the acetic acid group, reveals a molecule with high-potency, high-selectivity H1-receptor antagonism.[2][3] This primary mechanism is complemented by functional inhibition of mast cell degranulation and potential modulation of inflammatory cytokines.[1][7] The methodologies described in this guide provide a robust, self-validating framework for researchers to accurately quantify these activities. A thorough understanding of these in vitro properties is fundamental to the rational development of new anti-allergic agents and the continued clinical application of this important therapeutic.

References

-

Testa, B., Crivori, P., Reist, M., Carrupt, P. (2000). Molecular Properties and Pharmacokinetic Behavior of Cetirizine, a Zwitterionic H1-Receptor Antagonist. Journal of Medicinal Chemistry, 43(1), 1-13. [Link]

-

Hussein, M. Z., Al Ali, S. H. H., Zainal, Z., & Hakim, M. N. (2012). In Vitro Inhibition of Histamine Release Behavior of Cetirizine Intercalated into Zn/Al- and Mg/Al-Layered Double Hydroxides. International Journal of Molecular Sciences, 13(5), 5899-5914. [Link]

-

National Center for Biotechnology Information. (n.d.). Cetirizine. In PubChem Compound Database. Retrieved from [Link]

-

Wikipedia contributors. (n.d.). Cetirizine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Patsnap. (2024). What is the mechanism of Cetirizine Hydrochloride?. Patsnap Synapse. Retrieved from [Link]

-

Siddiqui, F., & Banerji, A. (2023). Cetirizine. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Tashiro, M., Sakurada, Y., Iwabuchi, K., Mochizuki, H., Funaki, Y., Kato, M., ... & Yanai, K. (2009). Differential Regulation of Thermodynamic Binding Forces of Levocetirizine and (S)-Cetirizine by Lys191 in Human Histamine H1 Receptors. PLoS ONE, 4(10), e7353. [Link]

-

Bikker, J. A., Trumpp-Kallmeyer, S., & Leurs, R. (2021). Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. ACS Omega, 6(20), 13087–13096. [Link]

-

Kanase, G. V., & Samant, M. D. (2022). Preclinical Screening Models for Antihistaminic Activity: An Overview. International Journal of Pharmaceutical Sciences and Research, 13(5), 1875-1881. [Link]

-

Sultana, N., Arayne, M. S., & Shamshad, H. (2009). In vitro studies of the interaction between cetirizine and H2 receptor antagonists using spectrophotometry and reversed-phase high-performance liquid chromatography. Medicinal Chemistry Research, 18(8), 655-668. [Link]

-

Dastidar, S. G., Mahapatra, S. K., Ganguly, K., Chakrabarty, A. N., & Roy, S. (2000). An Exploratory Study on the Antimicrobial Activity of Cetirizine Dihydrochloride. Indian Journal of Pharmaceutical Sciences, 62(4), 305-307. [Link]

-

Campoli-Richards, D. M., Buckley, M. M., & Fitton, A. (1990). Cetirizine. A review of its pharmacological properties and clinical potential in allergic rhinitis, pollen-induced asthma, and chronic urticaria. Drugs, 40(5), 762-781. [Link]

-

The Human Metabolome Database. (n.d.). Cetirizine (HMDB0005032). Retrieved from [Link]

-

ResearchGate. (2021). Antihistaminic Activity Models. [Link]

-

Maton, P. N., & Mullin, G. E. (1989). The metabolism and pharmacokinetics of 14C-cetirizine in humans. Annals of Allergy, 63(6 Pt 2), 549-552. [Link]

-

Farzam, K., & Sabir, S. (2023). Antihistamines. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Gillard, M., Van Der Perren, C., Moguilevsky, N., Massingham, R., & Chatelain, P. (2002). Binding characteristics of cetirizine and levocetirizine to human H(1) histamine receptors: contribution of Lys(191) and Thr(194). Molecular Pharmacology, 61(2), 391-399. [Link]

-

Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. Retrieved from [Link]

Sources

- 1. Cetirizine. A review of its pharmacological properties and clinical potential in allergic rhinitis, pollen-induced asthma, and chronic urticaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Cetirizine - Wikipedia [en.wikipedia.org]

- 4. hmdb.ca [hmdb.ca]

- 5. Binding characteristics of cetirizine and levocetirizine to human H(1) histamine receptors: contribution of Lys(191) and Thr(194) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

Introduction

Cetirizine, a second-generation H1-receptor antagonist, is a widely used medication for the management of allergic rhinitis and chronic urticaria.[1] As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to guaranteeing safety and efficacy. A thorough understanding of the potential impurities that can arise during the synthesis and storage of cetirizine is therefore critical for researchers, scientists, and drug development professionals. This guide provides an in-depth technical overview of cetirizine-related compounds and impurities, their origins, analytical detection, and the regulatory framework governing their control.

The Genesis of Impurities: A Tale of Synthesis and Stability

Impurities in a drug substance can be broadly categorized into two main classes: process-related impurities and degradation products.[2][3] Process-related impurities are substances that are formed during the manufacturing process and are often derived from starting materials, intermediates, or by-products of side reactions. Degradation products, on the other hand, result from the chemical breakdown of the drug substance over time due to factors such as light, heat, moisture, or interaction with excipients.

Process-Related Impurities in Cetirizine Synthesis

The synthesis of cetirizine typically involves the alkylation of 1-(4-chlorobenzhydryl)piperazine with an appropriate derivative of 2-(2-chloroethoxy)acetic acid, followed by hydrolysis.[4][5][6] This synthetic pathway, while effective, can give rise to several potential impurities.

A common synthetic route for cetirizine is depicted below:

Caption: A simplified schematic of a common cetirizine synthesis pathway.

This process can lead to the formation of several known impurities, which are often monitored as specified in pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).

Table 1: Common Process-Related Impurities of Cetirizine

| Impurity Name | Structure | Origin |

| Cetirizine Related Compound A (USP) (RS)-2-[2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic acid ethyl ester | Incomplete saponification of the ester intermediate or use of ethyl ester starting material.[7][8][9][10][11] | |

| Cetirizine Related Compound B (USP) 2-[4-(Diphenylmethyl)piperazin-1-yl]ethanol | An impurity in the starting material, 1-(4-chlorobenzhydryl)piperazine, where the chloro-substituent is absent.[12][13][14][15][16] | |

| Cetirizine Related Compound C (USP) (RS)-2-[2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetamide | Formation of an amide instead of a carboxylic acid during synthesis, potentially from a different starting material or side reaction.[17][18][19][20] | |

| (±)-2,2-bis[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic acid | - | A dimeric impurity formed through a side reaction.[21] |

| bis[[1-(4-chlorophenyl)-1-phenyl]methyl]ether | - | An ether impurity that can be formed from the benzhydryl moiety.[21] |

Degradation Products of Cetirizine

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to identify potential degradation products that may form under various stress conditions.[5][22][23] These studies, conducted according to International Council for Harmonisation (ICH) guidelines, expose the drug to conditions such as acid and base hydrolysis, oxidation, heat, and light.

Cetirizine has been shown to be susceptible to degradation under several of these conditions:

-

Acidic and Neutral Hydrolysis: In acidic and neutral aqueous conditions, cetirizine can undergo degradation.[22]

-

Oxidative Degradation: Cetirizine is particularly susceptible to oxidation.[5][22]

-

Photolytic Degradation: Exposure to light can also lead to the formation of degradation products.[22]

-

Alkaline Stability: Cetirizine is relatively stable in alkaline conditions.[22]

Caption: Major degradation pathways of cetirizine under various stress conditions.

Table 2: Key Degradation Products of Cetirizine

| Degradation Product | Structure | Origin |

| α-(4-chlorophenyl) benzyl alcohol | - | Formed under acidic and neutral hydrolytic conditions.[22] |

| 4-chlorobenzophenone | A product of oxidative degradation.[22] | |

| Cetirizine N-oxide | - | Formed through oxidation of the piperazine nitrogen.[8] |

Analytical Strategies for Impurity Profiling

A robust analytical methodology is essential for the detection, identification, and quantification of impurities in cetirizine. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

Pharmacopoeial Methods: The USP Approach

The United States Pharmacopeia (USP) provides two distinct HPLC procedures for the analysis of organic impurities in cetirizine hydrochloride.[4][24] These methods are designed to separate and quantify a range of potential impurities.

Experimental Protocol: USP Procedure 1 (Adapted)

-

Mobile Phase: A mixture of acetonitrile, water, and sulfuric acid (e.g., 93:6.6:0.4 v/v/v).[24]

-

Column: A silica-based column (e.g., Shim-pack UC-Sil, 250 x 4.6 mm, 5 µm).[24]

-

Detection: UV at 230 nm.[24]

-

Flow Rate: Typically 1.0 - 1.5 mL/min.[24]

-

Column Temperature: 40 °C.[24]

-

Sample Preparation: Prepare a stock solution of cetirizine hydrochloride (e.g., 500 µg/mL) in the mobile phase.[4]

-

System Suitability: Inject standard solutions to verify system performance criteria such as repeatability, tailing factor, and theoretical plates.[4]

-

Analysis: Inject the sample solution and identify impurities based on their relative retention times (RRT) compared to the principal cetirizine peak.

Experimental Protocol: USP Procedure 2 (Adapted)

-

Mobile Phase: A gradient elution using a phosphate buffer and methanol.[24]

-

Column: A C18 column (e.g., Shim-pack GIST, 250 x 4.6 mm, 5 µm).[24]

-

Detection: UV at 232 nm.[24]

-

Flow Rate: Typically 1.0 - 1.5 mL/min.[24]

-

Column Temperature: 40 °C.[24]

-

Sample Preparation: Prepare a test solution of cetirizine hydrochloride (e.g., 2 mg/mL) in a suitable diluent.[4]

-

System Suitability: As per Procedure 1, ensure the system meets predefined performance criteria.[4]

-

Analysis: Perform the analysis and identify known and unknown impurities.

Caption: A general workflow for the analysis of cetirizine impurities using HPLC.

Regulatory Framework and Toxicological Considerations

The control of impurities in pharmaceutical products is strictly regulated by international guidelines, primarily those developed by the ICH. The ICH Q3A(R2) and Q3B(R2) guidelines provide a framework for the reporting, identification, and qualification of impurities in new drug substances and new drug products, respectively.[2][21][22][23][24]

Table 3: ICH Thresholds for Impurities

| Threshold | Description |

| Reporting Threshold | The level at which an impurity must be reported in a regulatory submission. |

| Identification Threshold | The level at which the structure of an impurity must be determined. |

| Qualification Threshold | The level at which toxicological data is required to establish the safety of an impurity. |

The specific thresholds are dependent on the maximum daily dose of the drug. For cetirizine, with a typical maximum daily dose of 10 mg, these thresholds would be relatively low, emphasizing the need for sensitive analytical methods.

While comprehensive toxicological data for each specific impurity of cetirizine is not always publicly available, it is a critical aspect of the drug development and approval process. In some cases, degradation products can exhibit greater toxicity than the parent drug. The liver has been identified as a target organ for cetirizine in some animal studies, and rare cases of cetirizine-induced liver injury have been reported in humans.[10][14][20] Therefore, a thorough toxicological risk assessment of all identified impurities is a regulatory requirement.

Conclusion

A comprehensive understanding of the potential process-related and degradation impurities of cetirizine is fundamental to ensuring its quality, safety, and efficacy. This guide has outlined the origins of these impurities, detailed the analytical methodologies for their detection and quantification, and provided an overview of the regulatory landscape governing their control. By applying this knowledge, researchers, scientists, and drug development professionals can effectively manage and control impurities in cetirizine, ultimately contributing to the delivery of safe and effective medicines to patients.

References

-

Kaur, P., Bansal, G., & Singh, S. (2014). Stress Degradation Studies on Cetirizine Dihydrochloride and Development of Degradation Pathways. International Journal of Pharmaceutical and Chemical Sciences, 3(3), 809-815. [Link]

-

Hou, P., & Xing, J. (n.d.). Organic Impurity Analysis of Cetirizine Hydrochloride Drug Material Following USP Monograph. Shimadzu. [Link]

-

LabRulez LCMS. (n.d.). Organic Impurity Analysis of Cetirizine Hydrochloride Drug Material Following USP Monograph. [Link]

-

de Oliveira, M. A., de Souza, A. C. Z., & de Oliveira, A. C. (2014). Determination of stress-induced degradation products of cetirizine dihydrochloride by a stability-indicating RP-HPLC method. Brazilian Journal of Pharmaceutical Sciences, 50(4), 875-885. [Link]

-

Pawar, S. J., Raju, S. A., & Kale, U. N. (2021). Forced degradation studies of cetirizine hydrochloride, phenylephrine hydrochloride, paracetamol by RP-HPLC. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 6(5), 18-22. [Link]

-

Magar, L., Zaware, B., Gupta, L., et al. (2018). Isolation, Synthesis and Characterization of Novel Process Related Impurities in Cetirizine Dihydrochloride by Mass and NMR Spectrometry. Semantic Scholar. [Link]

-

ICH. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

-

Flum, D. P., & Senanayake, C. H. (2001). A Large-Scale Synthesis of Enantiomerically Pure Cetirizine Dihydrochloride Using Preparative Chiral HPLC. Organic Process Research & Development, 5(6), 644-646. [Link]

-

Gpatindia. (2020). CETIRIZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]

-

Wang, C., et al. (2022). Analysis of degradation and pathways of three common antihistamine drugs by NaClO, UV, and UV-NaClO methods. Environmental Science and Pollution Research, 29, 36835–36847. [Link]

-

Allmpus. (n.d.). CETIRIZINE USP RELATED COMPOUND A. [Link]

-

Pharmace Research Laboratory. (n.d.). Cetirizine USP Related Compound C. [Link]

-

Dyakonov, T., et al. (2009). Isolation and Characterization of Cetirizine Degradation Product: Mechanism of Cetirizine Oxidation. AAPS PharmSciTech, 10(3), 784-789. [Link]

-

Pharmace Research Laboratory. (n.d.). Cetirizine USP Related Compund B. [Link]

-

Allmpus. (n.d.). CETIRIZINE USP RELATED COMPOUND C. [Link]

-

HTS Biopharma. (n.d.). Cetirizine USP Related Compound B. [Link]

-

Veeprho. (n.d.). Cetirizine Related Compound A (2HCl). [Link]

-

HTS Biopharma. (n.d.). Cetirizine USP Related Compound C. [Link]

-